molecular formula C16H12N2O5 B14774698 Thalidomide-5'-propargyl-OH

Thalidomide-5'-propargyl-OH

Cat. No.: B14774698
M. Wt: 312.28 g/mol
InChI Key: HQOKBUZNZQOYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5’-propargyl-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its immunomodulatory and anti-angiogenic properties. Thalidomide-5’-propargyl-OH is particularly significant in the field of targeted protein degradation, where it acts as a Cereblon ligand to recruit CRBN proteins .

Preparation Methods

The synthesis of Thalidomide-5’-propargyl-OH involves the modification of thalidomide with a propargyl group. This process typically includes the use of propargyl alcohol and a suitable catalyst to facilitate the reaction. The synthetic route can be summarized as follows:

Chemical Reactions Analysis

Thalidomide-5’-propargyl-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Thalidomide-5’-propargyl-OH exerts its effects by binding to Cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. The molecular targets include transcription factors like IKZF1 and IKZF3, which are selectively degraded through this mechanism .

Comparison with Similar Compounds

Thalidomide-5’-propargyl-OH is unique compared to other thalidomide derivatives due to its propargyl modification, which enhances its ability to act as a Cereblon ligand. Similar compounds include:

Thalidomide-5’-propargyl-OH stands out due to its specific application in targeted protein degradation, making it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxyprop-1-ynyl)isoindole-1,3-dione

InChI

InChI=1S/C16H12N2O5/c19-7-1-2-9-3-4-10-11(8-9)16(23)18(15(10)22)12-5-6-13(20)17-14(12)21/h3-4,8,12,19H,5-7H2,(H,17,20,21)

InChI Key

HQOKBUZNZQOYFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.